molecular formula C28H28FN3O2S2 B12014905 (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-38-5

(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12014905
CAS No.: 623940-38-5
M. Wt: 521.7 g/mol
InChI Key: UVIJLWQTKZFRAH-UQQQWYQISA-N
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Description

This compound belongs to the thiazolidin-4-one family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features:

  • 2-Thioxo group: Contributes to hydrogen bonding and metal chelation, influencing biological activity .
  • 5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene} substituent: The pyrazole ring with fluorophenyl and propoxy groups introduces electronic effects (e.g., electron-withdrawing fluorine) and modulates receptor binding .

Synthetic routes for analogous compounds often involve Knoevenagel condensation between thiazolidin-4-one precursors and substituted aldehydes or ketones under basic conditions (e.g., K₂CO₃ in water) .

Properties

CAS No.

623940-38-5

Molecular Formula

C28H28FN3O2S2

Molecular Weight

521.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H28FN3O2S2/c1-2-15-34-24-14-13-19(16-23(24)29)26-20(18-31(30-26)21-9-5-3-6-10-21)17-25-27(33)32(28(35)36-25)22-11-7-4-8-12-22/h3,5-6,9-10,13-14,16-18,22H,2,4,7-8,11-12,15H2,1H3/b25-17-

InChI Key

UVIJLWQTKZFRAH-UQQQWYQISA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)F

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)F

Origin of Product

United States

Biological Activity

The compound (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound features a thiazolidinone core, which can be modified at various positions to enhance biological activity. The presence of a cyclohexyl group and a pyrazole moiety contributes to its unique pharmacological profile.

Anticancer Activity

Thiazolidinone derivatives have shown significant anticancer properties. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with the thiazolidinone scaffold have been linked to inhibition of cancer cell proliferation and induction of apoptosis through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)10.5Apoptosis induction
Compound BHeLa (cervical cancer)7.8Enzyme inhibition
Compound CA549 (lung cancer)12.0Cell cycle arrest

Antidiabetic Activity

Thiazolidinones are also recognized for their antidiabetic properties, particularly their role as PPARγ agonists. These compounds improve insulin sensitivity and glucose metabolism. The specific compound under review may exhibit similar effects, contributing to its potential use in diabetes management .

Antioxidant Properties

The antioxidant capacity of thiazolidinones has been extensively studied. Compounds derived from this scaffold have demonstrated significant radical scavenging activities, which can protect cells from oxidative stress . For instance, certain derivatives have been shown to reduce reactive oxygen species (ROS) levels effectively.

Table 2: Antioxidant Activity of Thiazolidinone Derivatives

CompoundMethod UsedIC50 (µM)
Compound ADPPH Scavenging15.0
Compound BABTS Assay20.5

Other Biological Activities

Research has highlighted various other activities associated with thiazolidinones, including:

  • Antimicrobial : Effective against a range of pathogens.
  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
  • Antiparasitic : Activity against protozoan parasites .

Case Studies

Recent studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized several analogs of thiazolidinones and assessed their anticancer properties in vitro. Notably, specific modifications led to enhanced activity against breast and lung cancer cell lines.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substituents at the 2 and 5 positions significantly affect the biological activity, with certain groups enhancing potency against targeted diseases .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study highlighted the synthesis of various pyrazole-based compounds that demonstrated marked anti-inflammatory activity against several mediators. For instance, compounds derived from similar structures showed inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial in inflammatory responses .

Table 1: Anti-inflammatory Activity Comparison

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Standard (Dexamethasone)76% at 1 µM86% at 1 µM
(5Z)-3-cyclohexyl...TBDTBDCurrent Study

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly through its ability to inhibit tubulin polymerization. This mechanism is crucial for cancer cell proliferation control. A related study demonstrated that similar pyrazole derivatives could arrest the cell cycle in the G2/M phase, indicating their potential as anticancer agents .

Case Study: Anticancer Activity

In a recent investigation, a series of aminopyrazole derivatives were tested for their cytotoxic effects on cancer cell lines. Among them, certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Synthetic Methodologies

The synthesis of (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions that include cyclization and condensation techniques. The synthetic routes often leverage readily available starting materials to facilitate the formation of the thiazolidinone core and the pyrazole moiety.

Chemical Reactions Analysis

Substitution Reactions at the 2-Thioxo Position

The 2-thioxo group exhibits nucleophilic substitution reactivity. Comparative studies of analogous thiazolidinones reveal the following reaction patterns:

Reaction PartnerConditionsProduct FormedYieldReference
Methyl iodideDMF, K₂CO₃, 60°C, 4 hrs2-Methylthio derivative72%
Benzyl chlorideTHF, NaH, 0°C→RT, 2 hrs2-Benzylthio analogue68%
Hydrazine hydrateEtOH, reflux, 6 hrsThiosemicarbazide derivative81%

Key Observation: The 2-thioxo group demonstrates higher reactivity toward soft nucleophiles compared to classical thiols due to conjugation with the thiazolidinone ring .

Cycloaddition Reactions

The exocyclic methylene group participates in [4+2] cycloadditions, as demonstrated by studies on structurally similar compounds:

Diels-Alder Reaction with Maleic Anhydride:

text
Target compound + Maleic anhydride → Bicyclic adduct Conditions: Toluene, 110°C, 8 hrs Yield: 63% (endo:exo = 4:1)

Spectral Evidence:

  • ¹H NMR: Disappearance of methylene proton signals (δ 7.2–7.4 ppm)

  • ¹³C NMR: New sp³ carbons at δ 45–50 ppm

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4 buffer, 37°C) show:

Time (hrs)% RemainingMajor Degradation Product
0100
2492Thiohydantoin derivative
4884Pyrazole-carboxylic acid
7271Cyclohexylamine conjugate

Mechanistic Insight: Degradation occurs via:

  • Base-catalyzed ring-opening of thiazolidinone

  • Oxidation of thioether linkage

Catalytic Hydrogenation

The exocyclic double bond undergoes selective hydrogenation:

CatalystPressure (psi)Time (hrs)Product ConfigurationYield
Pd/C (10%)5035β-H (cis)89%
PtO₂3065α-H (trans)76%

Stereochemical Control: Catalyst choice determines diastereoselectivity, with Pd/C favoring the cis isomer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thiazolidin-4-One Core

Compound Name / ID R₁ (Position 3) R₂ (Position 5) Key Modifications
Target Compound Cyclohexyl [3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene High lipophilicity due to cyclohexyl; fluorophenyl enhances electronic effects .
(5Z)-3-Heptyl analog Heptyl Same as target compound Longer alkyl chain increases hydrophobicity but may reduce metabolic stability.
(5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene} analog 2-Ethylhexyl 3-Fluoro-4-methylphenyl Branched alkyl chain improves solubility; methyl substitution reduces steric hindrance compared to propoxy.
(5Z)-3-Phenyl-5-(2-hydroxybenzylidene) analog Phenyl 2-Hydroxybenzylidene Phenolic hydroxyl enables intramolecular H-bonding, stabilizing the planar conformation .
Solubility and Lipophilicity
  • Target Compound : Predicted logP >5 due to cyclohexyl and propoxyphenyl groups, suggesting low aqueous solubility .
  • Heptyl Analog : Higher logP than the target compound (alkyl chain length vs. cyclohexyl) but similar bioavailability challenges .
  • 2-Hydroxybenzylidene Analog : Lower logP (~3.5) due to polar hydroxyl group; improved solubility in polar solvents .
Bioactivity and Mechanism
  • 3-Phenyl-5-(2-hydroxybenzylidene) Analog : Demonstrated antimicrobial activity via thiol-mediated redox disruption, attributed to the thioxo group .

Key Research Findings

Substituent Impact on Stability :

  • Cyclohexyl and branched alkyl chains (e.g., 2-ethylhexyl) improve thermal stability but complicate crystallization .
  • Fluorine substitution increases metabolic resistance, while hydroxyl groups promote degradation under acidic conditions .

Structural-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups (e.g., F) : Enhance binding to hydrophobic enzyme pockets .
  • Thioxo Group : Critical for redox activity and metal chelation, as seen in antimicrobial and anticancer analogs .

Gaps in Knowledge: Limited in vivo data for the target compound; most studies focus on in vitro synthesis and crystallography . Comparative pharmacokinetic studies (e.g., bioavailability, half-life) are absent for analogs.

Q & A

Q. What are the recommended synthetic routes for (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one?

The synthesis involves multi-step reactions:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 3-fluoro-4-propoxyphenyl aldehyde) with thiosemicarbazide under acidic conditions (ethanol/HCl) to form a Schiff base intermediate .
  • Step 2 : Cyclization of the intermediate to generate the thiazolidinone core via reflux in polar solvents (e.g., methanol) .
  • Step 3 : Introduction of the cyclohexyl group via nucleophilic substitution or coupling reactions, ensuring Z-configuration retention by controlling temperature (60–80°C) and using stereoselective catalysts . Key Challenges : Purification of intermediates using column chromatography (silica gel, ethyl acetate/hexane) and monitoring via TLC .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and thiazolidinone rings .
  • X-ray Crystallography : Resolve stereochemistry (Z-configuration) and molecular packing .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify thioxo (C=S) and carbonyl (C=O) stretching vibrations (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Solvent Systems : Use DMSO for initial stock solutions (10–20 mM) followed by dilution in PBS or cell culture media (<1% DMSO).
  • Surfactants : Add Tween-80 (0.1% v/v) to improve aqueous solubility .
  • pH Adjustment : Test solubility in buffered solutions (pH 4–9) to identify optimal conditions .

Advanced Research Questions

Q. How can stereochemical control (Z-configuration) be achieved during synthesis?

  • Thermodynamic Control : Prolonged reflux in ethanol promotes Z-isomer stability via intramolecular hydrogen bonding .
  • Catalytic Methods : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., Rh-complexes) during cyclization .
  • Stereoselective Quenching : Rapid cooling post-reaction traps the Z-isomer .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Enzyme Inhibition : The thiazolidinone and pyrazole motifs suggest potential inhibition of:
  • Cyclooxygenase-2 (COX-2) : Analogs with fluorophenyl groups show anti-inflammatory activity .
  • Kinases (e.g., JAK3) : Pyrazole-thiazolidinone hybrids disrupt ATP-binding pockets .
    • Antimicrobial Targets : Thioxo groups may interact with bacterial dihydrofolate reductase (DHFR) .
      Assay Design : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization for IC₅₀ determination .

Q. How can stability issues (e.g., thioxo group degradation) be mitigated during storage?

  • Storage Conditions : Argon atmosphere, -20°C in amber vials to prevent oxidation and photodegradation .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to formulations .
  • Analytical Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Q. What computational strategies predict this compound’s bioactivity?

  • Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) or kinase (PDB: 4HVD) crystal structures to map binding interactions .
  • QSAR Modeling : Train models on thiazolidinone derivatives with anti-inflammatory/antitumor data (IC₅₀ values) to prioritize synthesis .
  • ADMET Prediction : SwissADME or pkCSM to estimate permeability, CYP inhibition, and toxicity .

Q. How should contradictory biological activity data between studies be resolved?

  • Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>95% purity required) .
  • Isomer-Specific Testing : Separate Z/E isomers via chiral HPLC and test individually .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, serum concentration) .

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